Cas no 90299-95-9 (1,3,4-Thiadiazol-2-amine, 5-[1-(4-methylphenoxy)ethyl]-N-phenyl-)

1,3,4-Thiadiazol-2-amine, 5-[1-(4-methylphenoxy)ethyl]-N-phenyl- structure
90299-95-9 structure
Product Name:1,3,4-Thiadiazol-2-amine, 5-[1-(4-methylphenoxy)ethyl]-N-phenyl-
CAS No:90299-95-9
MF:C17H17N3OS
MW:311.40138220787
CID:789678
PubChem ID:71429303
Update Time:2025-04-19

1,3,4-Thiadiazol-2-amine, 5-[1-(4-methylphenoxy)ethyl]-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazol-2-amine, 5-[1-(4-methylphenoxy)ethyl]-N-phenyl-
    • 5-[1-(4-methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine
    • DTXSID40847996
    • N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine
    • 90299-95-9
    • Inchi: 1S/C17H17N3OS/c1-12-8-10-15(11-9-12)21-13(2)16-19-20-17(22-16)18-14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,20)
    • InChI Key: XIFPTXJZWMMNKU-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1C(C)OC1C=CC(C)=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 311.10923335g/mol
  • Monoisotopic Mass: 311.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 75.3Ų
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